molecular formula C18H14N4O4S B2452363 2-(4-methoxyphenyl)-5-(3-nitrophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one CAS No. 385374-10-7

2-(4-methoxyphenyl)-5-(3-nitrophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one

Cat. No. B2452363
CAS RN: 385374-10-7
M. Wt: 382.39
InChI Key: FSQVRDFWONXTDE-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)-5-(3-nitrophenyl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one is a useful research compound. Its molecular formula is C18H14N4O4S and its molecular weight is 382.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

  • The compound belongs to a class of substances used in the synthesis of various heterocyclic compounds, which have demonstrated a range of biological activities. Specifically, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives have been explored for their anticonvulsant activity. For example, one study found that a derivative, 7-(2-fluorobenzyloxy)-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazine, showed significant anticonvulsant activity with lower neurotoxicity compared to reference drugs (Zhang et al., 2010).

Antimicrobial and Antiviral Properties

  • Compounds with a similar structural framework have also been synthesized and evaluated for their antimicrobial and antiviral properties. For instance, nitrophenylfurfurylidene-1,2,4-triazolothiadiazines were synthesized and showed promising antibacterial and antiviral activities, underscoring the potential of these compounds in therapeutic applications (Holla et al., 2001).

Antifungal and Cytotoxic Properties

  • Similarly, novel fused heterocyclic 1,2,4-triazolo[3,4-b][1,3,4] thiadiazine derivatives were synthesized and showed marked biological activities, including antimicrobial properties. Some of these compounds could be further modified to develop safer antifungal agents, highlighting their versatility in pharmaceutical research (Sahu et al., 2014). Moreover, another set of derivatives exhibited promising cytotoxic, antibacterial, and antifungal activity, indicating their potential in the development of new therapeutic agents (Sumangala et al., 2012).

properties

IUPAC Name

2-(4-methoxyphenyl)-5-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[5,1-b][1,3]thiazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O4S/c1-26-14-7-5-11(6-8-14)17-19-18-21(20-17)16(23)10-15(27-18)12-3-2-4-13(9-12)22(24)25/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQVRDFWONXTDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=O)CC(SC3=N2)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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